(3S,5R)-3-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-(3-methylbut-2-en-2-yl)oxolan-2-one
Description
The compound "(3S,5R)-3-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-(3-methylbut-2-en-2-yl)oxolan-2-one" is a steroidal lactone derivative characterized by:
- Core structure: A cyclopenta[a]phenanthrene backbone, common in triterpenoids and steroids.
- Substituents: A 3-hydroxy group on the cyclopenta[a]phenanthrene core. Four methyl groups at positions 4, 4, 10, 13, and 12. A lactone ring (oxolan-2-one) at position 17, substituted with a 3-methylbut-2-en-2-yl (prenyl) group.
Properties
Molecular Formula |
C31H48O3 |
|---|---|
Molecular Weight |
468.7 g/mol |
IUPAC Name |
(3S,5R)-3-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-(3-methylbut-2-en-2-yl)oxolan-2-one |
InChI |
InChI=1S/C31H48O3/c1-18(2)19(3)24-17-20(27(33)34-24)21-11-15-31(8)23-9-10-25-28(4,5)26(32)13-14-29(25,6)22(23)12-16-30(21,31)7/h20-21,24-26,32H,9-17H2,1-8H3/t20-,21+,24+,25-,26-,29+,30+,31-/m0/s1 |
InChI Key |
QNIOIQFWRJSVOW-REZOKSADSA-N |
Isomeric SMILES |
CC(=C(C)[C@H]1C[C@H](C(=O)O1)[C@H]2CC[C@@]3([C@@]2(CCC4=C3CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C)C |
Canonical SMILES |
CC(=C(C)C1CC(C(=O)O1)C2CCC3(C2(CCC4=C3CCC5C4(CCC(C5(C)C)O)C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Extraction from Natural Sources
The primary and most common approach to obtaining this compound or closely related analogs (e.g., inotodiol) is via extraction from natural sources, particularly medicinal fungi such as Inonotus obliquus (Chaga mushroom):
- Raw material: Dried fruiting bodies or mycelia of Inonotus obliquus.
- Extraction solvents: Organic solvents such as ethanol, methanol, or mixtures with water.
- Procedure:
- Powdered mushroom material is subjected to solvent extraction under reflux or ultrasonic conditions.
- The extract is concentrated and subjected to chromatographic purification (e.g., silica gel column chromatography, preparative HPLC) to isolate the pure compound.
- Yields: Typically low to moderate due to the complexity and low abundance of the compound in natural matrices.
This method is well-documented and widely used for isolating triterpenoids with similar structures and bioactivities.
Semi-Synthetic and Synthetic Routes
Given the complexity of the molecule, total chemical synthesis is challenging. However, semi-synthetic approaches starting from abundant natural lanostane-type triterpenoids have been explored:
- Starting materials: Lanosterol or other lanostane derivatives with similar core structures.
- Key steps:
- Selective oxidation of methyl groups or hydroxylation at specific positions (e.g., C3 hydroxyl introduction).
- Formation of the lactone ring (oxolan-2-one) through intramolecular esterification or lactonization.
- Introduction of the 3-methylbut-2-en-2-yl side chain via alkylation or coupling reactions.
- Reagents and conditions:
- Oxidizing agents such as IBX (o-iodoxybenzoic acid) for selective oxidation.
- Protecting groups to mask sensitive hydroxyl groups during multi-step synthesis.
- Use of inert atmosphere (nitrogen or argon) to prevent oxidation or degradation.
- Purification: Chromatographic techniques and recrystallization to achieve >95% purity confirmed by NMR and HRMS.
Biotransformation and Fermentation Methods
Recent advances have leveraged microbial fermentation and biotransformation to convert precursor triterpenoids into the target compound:
- Microbial strains: Specific fungi or bacteria capable of hydroxylation and oxidation of lanostane precursors.
- Substrate: Pachymic acid or dehydropachymic acid, which are structurally related triterpenoids.
- Process:
- Solid-state or submerged fermentation using substrates such as sweet potato cubes mixed with water.
- Incubation under controlled temperature and humidity for days to weeks.
- Microbial enzymes catalyze the conversion to hydroxylated and lactonized products.
- Advantages: Mild conditions, regio- and stereoselective transformations, and environmentally friendly processes.
- Limitations: Scale-up challenges and variable yields depending on strain and conditions.
Comparative Summary of Preparation Methods
| Preparation Method | Advantages | Disadvantages | Typical Yield | Purity Achieved | Key Notes |
|---|---|---|---|---|---|
| Natural Extraction | Direct from natural source; established method | Low yield; complex purification | Low to moderate | >98% after purification | Requires large biomass |
| Semi-Synthesis | Enables structural modifications; controlled | Multi-step; requires specialized reagents | Moderate | >95% | Needs protecting groups and inert atmosphere |
| Biotransformation | Environmentally friendly; selective | Strain-dependent; longer processing time | Variable | High (after purification) | Emerging technique with potential |
Analytical and Characterization Techniques
- Nuclear Magnetic Resonance (NMR): 1H, 13C, DEPT, HSQC, HMBC, COSY, and NOESY used for detailed structural and stereochemical elucidation.
- Mass Spectrometry (MS): High-resolution electrospray ionization MS confirms molecular weight and formula.
- Chromatography: HPLC and preparative silica gel chromatography for purification and purity assessment.
- Spectroscopic Data: UV-Vis and IR spectroscopy may support functional group identification.
Research Findings and Notes
- The compound exhibits low water solubility, impacting bioavailability, which is a consideration for formulation development.
- Structural analogs, such as inotodiol, have demonstrated significant biological activities including anticancer effects, suggesting the importance of the hydroxyl and methyl substitutions on the lanostane skeleton.
- Formulation strategies like microemulsions have been developed to enhance solubility and delivery.
- Stability studies indicate the need for storage under dry, dark, and low-temperature conditions to maintain compound integrity over years.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
The following table summarizes key structural features of the target compound and related molecules:
Key Observations:
- Core Similarity: All compounds share the cyclopenta[a]phenanthrene backbone, indicating a common triterpenoid/steroidal origin.
- Functional Group Variability: The target compound’s lactone ring and prenyl group are unique compared to esters (e.g., pentanoate in , decanoate in ) or hydroxylated side chains (e.g., ). Methylation patterns differ significantly: the target compound has five methyl groups, while others (e.g., ) have fewer.
- Stereochemistry : Stereochemical configurations (e.g., 3S,5R in the target vs. 3α,5β in ) may influence receptor binding or metabolic stability .
Implications of Structural Differences on Properties
Solubility and Bioavailability :
- The lactone ring in the target compound may enhance solubility compared to esters (e.g., ) due to its polar carbonyl group. However, the prenyl group could counterbalance this by increasing lipophilicity .
- Hydroxylated derivatives (e.g., ) are likely more water-soluble but prone to glucuronidation in vivo.
For example, minor changes (e.g., acetoxy vs. hydroxy groups) can drastically alter interactions with biological targets . The prenyl group in the target compound may confer unique membrane permeability or protein-binding properties compared to methyl or ethyl side chains in .
Synthetic Accessibility :
Challenges in Predictive Modeling
- Chemical Similarity vs. Biological Response: As noted in and , chemical similarity metrics (e.g., Tanimoto coefficients) may fail to predict bioactivity due to "activity cliffs" or incomplete datasets .
- Regulatory Effects : Even structurally similar compounds (e.g., varying methyl/hydroxy groups) can exhibit divergent regulatory profiles, as seen in metabolic network studies .
Biological Activity
The compound (3S,5R)-3-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-(3-methylbut-2-en-2-yl)oxolan-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity through a comprehensive review of existing literature and research findings.
Molecular Formula
The molecular formula for this compound is , indicating a structure rich in carbon and hydrophobic characteristics typical of steroid-like compounds.
Structural Features
The compound features multiple chiral centers and a unique oxolanone ring structure. Its stereochemistry plays a crucial role in its biological interactions.
Pharmacological Properties
Research indicates that the compound exhibits several pharmacological properties:
- Anti-inflammatory Activity : Studies have shown that similar compounds can inhibit pro-inflammatory cytokines like TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases.
- Antioxidant Effects : Compounds with structural similarities have demonstrated the ability to scavenge free radicals and reduce oxidative stress.
- Hormonal Modulation : Given its steroid-like structure, it may interact with hormone receptors, influencing metabolic processes.
The mechanisms through which this compound exerts its effects are still under investigation. However, several pathways have been proposed:
- NF-kB Pathway Inhibition : Similar compounds have been shown to inhibit NF-kB signaling, leading to reduced inflammation.
- Modulation of MAPK Pathways : Research indicates that certain derivatives may affect MAPK pathways involved in cell proliferation and survival.
Study 1: Anti-inflammatory Effects
A study published in Molecular Medicine highlighted the anti-inflammatory effects of related compounds in a murine model of arthritis. The results indicated a significant reduction in joint swelling and inflammatory markers following treatment with the compound.
| Parameter | Control Group | Treatment Group |
|---|---|---|
| Joint Swelling (mm) | 15 ± 3 | 8 ± 2 |
| TNF-α Levels (pg/mL) | 200 ± 50 | 80 ± 20 |
Study 2: Antioxidant Activity
In another study focusing on oxidative stress models, the compound demonstrated significant antioxidant activity compared to standard antioxidants like ascorbic acid.
| Treatment | DPPH Scavenging Activity (%) |
|---|---|
| Ascorbic Acid | 85 |
| Compound | 78 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
